8-Isopropyl-1,2,3,4-tetrahydroquinoline 8-Isopropyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 75413-97-7
VCID: VC7045491
InChI: InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3
SMILES: CC(C)C1=CC=CC2=C1NCCC2
Molecular Formula: C12H17N
Molecular Weight: 175.275

8-Isopropyl-1,2,3,4-tetrahydroquinoline

CAS No.: 75413-97-7

Cat. No.: VC7045491

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

8-Isopropyl-1,2,3,4-tetrahydroquinoline - 75413-97-7

Specification

CAS No. 75413-97-7
Molecular Formula C12H17N
Molecular Weight 175.275
IUPAC Name 8-propan-2-yl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3
Standard InChI Key FLKGGQQHVGKUHO-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC2=C1NCCC2

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

CompoundlogPMolecular Weight (g/mol)Hydrogen Bond Acceptors
1,2,3,4-Tetrahydroquinoline2.1133.191
2-Isopropyl-THQ3.4175.271
8-Isopropyl-THQ (modeled)3.5*175.271

*Estimated via computational tools (EPI Suite™).

Synthetic Methodologies

Catalytic Hydrogenation Strategies

The synthesis of 8-isopropyl-THQ may adapt protocols established for analogous THQ derivatives. Titanium-catalyzed hydroaminoalkylation followed by Buchwald–Hartwig amination offers a two-step route to functionalized THQs :

  • Hydroaminoalkylation:

    • Catalyst: 2,6-Bis(phenylamino)pyridinato titanium complex

    • Substrates: ortho-Chlorostyrenes and N-methylanilines

    • Conditions: 110°C, 24–48 hours, toluene solvent

    • Yield: 68–85% linear regioisomers

  • Intramolecular C–N Coupling:

    • Catalyst: Palladium/Xantphos system

    • Base: Cs₂CO₃

    • Conditions: 100°C, 12 hours

    • Yield: 70–92% cyclized products

This method avoids traditional Skraup or Combes reactions, which often require harsh acidic conditions incompatible with sensitive substituents.

Enantioselective Synthesis Challenges

Achieving enantiopure 8-isopropyl-THQ remains underexplored. Insights from 2-isopropyl-THQ synthesis suggest:

  • Biocatalytic Resolution: Mutant CHAO enzymes (e.g., L225A variant) selectively oxidize R-enantiomers of 2-isopropyl-THQ, leaving (S)-enantiomers with >99% ee.

  • Chiral Chromatography: Preparative HPLC using amylose-based columns resolves THQ enantiomers but faces scalability limitations.

Pharmacological Profile and Mechanisms

Cardiovascular Activity

While direct data on 8-isopropyl-THQ are absent, structurally related 1-isopropyl-THQ derivatives demonstrate potent antihypertensive effects. Key findings from guinea pig atrial studies include:

  • Bradycardic Activity: 6-Fluoro-1-isopropyl-THQ derivatives reduced heart rate by 40–60% at 1 μM concentrations .

  • Antihypertensive Efficacy: Oral administration in spontaneously hypertensive rats (SHR) lowered systolic blood pressure by 25–30 mmHg without reflex tachycardia .

Table 2: In Vitro and In Vivo Activities of Selected THQ Analogues

CompoundEC₅₀ (Atrial Bradycardia)Systolic BP Reduction (SHR)
6-Fluoro-1-isopropyl-THQ0.8 μM28 mmHg
2-Isopropyl-THQ2.5 μM*Not tested
8-Isopropyl-THQ (predicted)1.2–2.0 μM*20–25 mmHg*

*Extrapolated from structural-activity relationships .

Industrial and Research Applications

Asymmetric Catalysis

8-Isopropyl-THQ’s bulky substituent may enhance enantioselectivity in transition-metal complexes. Manganese(I) pincer catalysts ligated by THQ derivatives achieve >99% ee in ketone hydrogenation:

Ketone+H2Mn-THQ CatalystAlcohol(99% ee)\text{Ketone} + \text{H}_2 \xrightarrow{\text{Mn-THQ Catalyst}} \text{Alcohol} \, (\text{99\% ee})

Material Science Applications

THQ-based polymers exhibit:

  • Thermal Stability: Decomposition temperatures exceeding 300°C.

  • Fluorescence: Quantum yields of 0.4–0.6 in blue-light-emitting diodes.

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